Boc-trp-ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOVPXUZAOKBL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427380 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33900-28-6 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation and Synthetic Framework of Boc-Trp-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-α-tert-Butoxycarbonyl-L-tryptophan methyl ester, commonly referred to as Boc-Trp-OMe. This compound is a crucial building block in peptide synthesis and various pharmaceutical research and development endeavors. Its protected amine and esterified carboxyl groups make it an ideal intermediate for the controlled assembly of complex peptide chains.

Chemical Structure and Identification

This compound is a derivative of the amino acid L-tryptophan. The structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl ester protecting the carboxyl group.[1] This dual protection enhances its stability and reactivity for specific chemical transformations, particularly in peptide synthesis.[1]

The IUPAC name for this compound is methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate.[2] Its chemical formula is C17H22N2O4.[2]

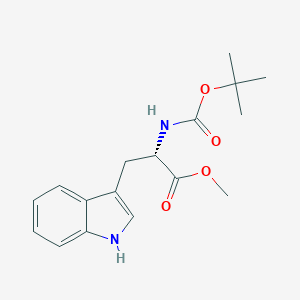

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C17H22N2O4 | [1][2] |

| Molecular Weight | 318.37 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 145 - 150 °C | [1] |

| Optical Rotation | [α]D20 = -20 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥98% (HPLC) | [3] |

| CAS Number | 33900-28-6 | [1][2] |

| SMILES | O=C(OC)--INVALID-LINK--NC(OC(C)(C)C)=O | [3] |

| InChI Key | QXLOVPXUZAOKBL-AWEZNQCLSA-N | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a fundamental procedure in peptide chemistry. While various methods exist, a common approach involves the esterification of Boc-L-tryptophan (Boc-Trp-OH). The following is a generalized protocol based on standard organic synthesis techniques.

Materials and Reagents

-

Boc-L-tryptophan (Boc-Trp-OH)

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl2) or a suitable esterification catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

General Synthesis Workflow

The synthesis of this compound from Boc-Trp-OH can be conceptually broken down into the following key stages:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology

-

Reaction Setup: Dissolve Boc-L-tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Esterification: Slowly add thionyl chloride dropwise to the cooled solution while stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with dichloromethane. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Role in Peptide Synthesis

This compound is a valuable intermediate in solution-phase peptide synthesis. The Boc group protects the N-terminus, while the methyl ester protects the C-terminus, allowing for selective deprotection and coupling reactions to form peptide bonds.

The following diagram illustrates the logical flow of incorporating a this compound residue into a growing peptide chain.

Caption: Logical flow of this compound in peptide synthesis.

This guide provides foundational knowledge on the structure and handling of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are advised to consult relevant literature and safety data sheets before conducting any experimental work.

References

Role of Boc protecting group in peptide synthesis

An In-Depth Technical Guide on the Role of the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic and medicinal chemistry, the synthesis of peptides is a foundational technique for drug discovery, proteomics, and biomaterial development. The success of peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions at various functional moieties.[1] The tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group for the α-amino group of amino acids, was a pivotal development that enabled the controlled, stepwise assembly of peptide chains.[2][3] Its introduction by R. Bruce Merrifield in his Nobel Prize-winning work on Solid-Phase Peptide Synthesis (SPPS) revolutionized the field.[4][5][6]

This technical guide provides a comprehensive overview of the Boc protecting group, detailing its underlying chemistry, its central role in the Boc/Bzl SPPS strategy, detailed experimental protocols, and a comparative analysis against the now more common Fmoc strategy.

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate that temporarily masks the nucleophilicity of an amine.[7][8] Its utility is defined by its ease of introduction, its stability under a wide range of conditions, and its selective removal under moderately acidic conditions.[9][10]

Mechanism of Boc Protection

The Boc group is most commonly introduced by reacting a primary amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic or aqueous conditions.[9][11] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][12] This forms a tetrahedral intermediate which then collapses, yielding the stable, Boc-protected amine (a carbamate), carbon dioxide, and a tert-butoxide anion.[9][12] The presence of a base like triethylamine (TEA) or NaOH can accelerate the reaction.[7][9]

Mechanism of Boc Deprotection

The key to the Boc strategy is its acid lability. The Boc group is efficiently removed with moderately strong acids, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[2][13][14] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond.[2][8] This generates a highly stable tert-butyl carbocation and a carbamic acid intermediate.[2][8] The carbamic acid is unstable and rapidly decarboxylates to release the free amine (as its TFA salt) and carbon dioxide gas.[2]

The generation of reactive tert-butyl cations can lead to side reactions, particularly the alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[15][16] To prevent this, nucleophilic "scavengers" such as dithioethane (DTE), anisole, or thioanisole are added to the deprotection and cleavage solutions to trap these carbocations.[3][15][16]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The original Merrifield SPPS methodology is based on a "graduated acid lability" principle, often called the Boc/Bzl strategy.[6][15]

-

Temporary Nα-Protection : The Boc group is used for the temporary protection of the N-terminal α-amino group. It is removed at the beginning of each cycle with a moderate acid (e.g., TFA).[6][17]

-

Permanent Side-Chain Protection : More acid-stable protecting groups, typically benzyl (Bzl)-based, are used for the "permanent" protection of reactive amino acid side chains.[15]

-

Final Cleavage : At the end of the synthesis, both the side-chain protecting groups and the linkage of the peptide to the resin are cleaved simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][13][17]

This graduated approach allows for the selective removal of the Nα-Boc group in each cycle without disturbing the side-chain protection or the resin linkage.[3]

The Boc-SPPS Cycle

The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain.[2][13] The core cycle consists of three main steps: deprotection, neutralization, and coupling.

Experimental Protocols

Precise and reproducible experimental procedures are critical for successful peptide synthesis.

Protocol 1: General N-Boc Protection of a Primary Amine

This protocol describes the standard procedure for protecting a primary amine with Boc anhydride.[9]

-

Materials :

-

Primary Amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Tetrahydrofuran (THF) and Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure :

-

Setup : In a round-bottom flask, dissolve the primary amine and TEA/DIPEA in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes.[9]

-

Reaction : Cool the mixture to 0°C in an ice bath. Add Boc₂O in one portion.[9]

-

Stirring : Stir the reaction at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours. Monitor reaction progress via TLC.[9]

-

Workup : Remove the THF under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL).[9]

-

Washing : Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[9]

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[9]

-

Protocol 2: A Standard Manual Boc-SPPS Cycle

This protocol outlines the steps for one cycle of amino acid addition to a peptide-resin.[2][13][18]

-

Materials :

-

Peptide-resin (e.g., Merrifield, PAM, or MBHA resin)

-

DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 50% TFA in DCM[13]

-

Neutralization Solution: 5-10% DIEA in DCM or DMF[2]

-

Nα-Boc protected amino acid (2-4 equiv)

-

Coupling agents: HBTU/HATU (2-4 equiv) and DIEA (4-8 equiv) OR DIC (3-5 equiv) and HOBt (3-5 equiv)[19]

-

-

Procedure :

-

Resin Swelling : Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[13]

-

Deprotection :

-

Neutralization :

-

Coupling (HBTU/HATU Example) :

-

In a separate vessel, pre-activate the Nα-Boc amino acid by dissolving it with HBTU/HATU in DMF. Add DIEA and allow to react for 2-5 minutes.[18]

-

Add the activated amino acid solution to the neutralized peptide-resin.[18]

-

Agitate the mixture for 1-2 hours at room temperature.[13]

-

Monitor reaction completion with a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.[13]

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The cycle is now complete.

-

-

Protocol 3: Final Cleavage from the Resin (HF Method)

This final step removes side-chain protecting groups and cleaves the peptide from the resin. Caution : Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.[16][20]

-

Materials :

-

Procedure :

-

Setup : Place the dried peptide-resin in a specialized HF reaction vessel. Add the appropriate scavenger mixture (e.g., 9:1 HF/anisole ratio).[3]

-

HF Distillation : Cool the vessel in a dry ice/methanol or dry ice/acetone bath.[3][16] Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).[18]

-

Cleavage Reaction : Stir the mixture at 0°C for 45-60 minutes in an ice bath.[3][18]

-

HF Removal : Evaporate the HF under a vacuum.[3]

-

Peptide Precipitation : Suspend the resin/crude peptide mixture in cold diethyl ether to precipitate the peptide. Wash thoroughly with more cold ether to remove scavengers and cleaved protecting groups.[3][13]

-

Isolation : Collect the crude peptide by filtration or centrifugation. Dry the product under vacuum.[13]

-

Purification : The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

-

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially reducing the yield and purity of the final product.[3][16]

-

Incomplete Deprotection/Coupling : This is a primary cause of chain truncation, where a portion of the peptide chains stop elongating. It can be caused by peptide aggregation or steric hindrance.[16]

-

Alkylation : As mentioned, reactive carbocations from Boc or side-chain deprotection can alkylate nucleophilic residues like Trp, Met, Cys, and Tyr. This is minimized by using scavengers.[15][16]

-

Diketopiperazine (DKP) Formation : At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent if Proline or Glycine is the second amino acid.[16][21] Using in-situ neutralization protocols can help suppress this side reaction.[21]

-

Aspartimide Formation : Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a five-membered aspartimide ring under both acidic and basic conditions. This can lead to chain termination or rearrangement to a mixture of α- and β-aspartyl peptides.[3][16][21]

-

Pyroglutamate Formation : An N-terminal glutamine (Gln) can cyclize under acidic conditions to form pyroglutamate, leading to a modified and blocked N-terminus.[16]

Comparative Analysis: Boc vs. Fmoc Strategy

While the Boc strategy was foundational, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become the predominant method in modern SPPS.[14] The fundamental difference is that the Fmoc group is base-labile (removed with piperidine), while the Boc group is acid-labile.[14] This difference dictates the entire synthetic approach.

| Feature | Boc Strategy (Boc/Bzl) | Fmoc Strategy (Fmoc/tBu) |

| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[14] | Base (e.g., 20% Piperidine in DMF)[14] |

| Side-Chain Protection | Benzyl (Bzl)-based (acid-labile)[14] | tert-Butyl (tBu)-based (acid-labile)[14] |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[14] | Moderate Acid (e.g., TFA cocktail)[14] |

| Orthogonality | Partial (Graduated Acid Lability)[14] | Fully Orthogonal[14] |

| Typical Yield per Step | High, but can be affected by aggregation[14] | >99%[22] |

| Key Advantages | - Better for long or hydrophobic peptides prone to aggregation[14][17][]- Protonated amine after deprotection reduces aggregation[17]- Lower cost of bulk reagents | - Milder overall conditions avoid highly corrosive HF[14]- True orthogonality simplifies synthesis of modified peptides[14]- Higher purity of crude product[22]- Highly amenable to automation |

| Key Disadvantages | - Requires hazardous strong acids (HF) and specialized equipment[14][20]- Harsher conditions can increase side reactions for sensitive sequences | - Piperidine can cause side reactions (e.g., aspartimide formation)[21]- Aggregation can be more problematic[17]- Fmoc-amino acids are generally more expensive[14] |

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in peptide synthesis. Its unique acid lability formed the basis of the Merrifield solid-phase method, a strategy that continues to be robust and highly valuable, particularly for the synthesis of long, difficult, or hydrophobic peptide sequences where aggregation is a significant challenge.[14][20][] While the Fmoc/tBu strategy has largely become the standard due to its milder conditions and true orthogonality, a thorough understanding of Boc chemistry provides researchers with a powerful alternative for overcoming specific synthetic hurdles. The choice between Boc and Fmoc is not merely one of preference but a strategic decision based on the peptide's sequence, length, complexity, and the scale of the synthesis.

References

- 1. biosynth.com [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 6. csbio.com [csbio.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. benchchem.com [benchchem.com]

The Versatile Role of Boc-Trp-OMe in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-L-tryptophan methyl ester (Boc-Trp-OMe) has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of a protected amino acid scaffold and a reactive ester functionality. Its structure, featuring the acid-labile Boc protecting group on the α-amino group and a methyl ester at the C-terminus, makes it an ideal intermediate for peptide synthesis and the development of complex molecular architectures. The indole side chain of the tryptophan moiety imparts crucial physicochemical properties, enabling diverse biological interactions and serving as a handle for further chemical modification. This technical guide provides an in-depth exploration of the applications of this compound, detailing its synthesis, its role in the creation of bioactive compounds, and its relevance in various therapeutic areas.

Core Applications in Medicinal Chemistry

This compound is a versatile tool in the medicinal chemist's arsenal, primarily utilized in two key areas: as a fundamental component in peptide synthesis and as a precursor for the synthesis of diverse small molecule therapeutics.

Peptide Synthesis

The Boc protecting group's stability under a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes this compound a valuable asset in solution-phase and solid-phase peptide synthesis.[1][2] It serves as a key building block for incorporating tryptophan residues into peptide chains, which is crucial for the biological activity of many peptides.[1] The resulting tryptophan-containing peptides have shown potential in various therapeutic applications, including as antibacterial agents.[2][3]

Synthetic Intermediate for Bioactive Molecules

Beyond peptide synthesis, this compound is a valuable starting material for the synthesis of a wide array of bioactive compounds. The indole nucleus can be functionalized to create novel scaffolds, and the protected amino acid backbone provides a chiral template for stereoselective synthesis. This has led to the development of compounds with potential applications in oncology, neurology, and infectious diseases.[1][4]

Synthesis of this compound and a Representative Dipeptide

The following section details the experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of the dipeptide Boc-Trp-Phe-OMe.

Experimental Protocol: Synthesis of Nα-Boc-L-tryptophan methyl ester (this compound)

This protocol is adapted from established methods of amino acid protection and esterification.

Materials and Reagents:

-

L-Tryptophan

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or other esterification reagent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Boc Protection of L-Tryptophan:

-

Dissolve L-tryptophan in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Add 1.1 equivalents of di-tert-butyl dicarbonate to the solution.

-

Stir the mixture at room temperature for 12-24 hours.

-

Acidify the reaction mixture to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-L-tryptophan.

-

-

Esterification to this compound:

-

Suspend N-Boc-L-tryptophan in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 1.2 equivalents of thionyl chloride dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield this compound as a solid.

-

The crude product can be purified by recrystallization or column chromatography.

-

Experimental Protocol: Solution-Phase Synthesis of Boc-Trp-Phe-OMe

This protocol details the coupling of Boc-Trp-OH (the de-esterified form of this compound, or more directly, the product from step 1 above) with L-phenylalanine methyl ester.[2]

Materials and Reagents:

-

Boc-L-tryptophan (Boc-Trp-OH)

-

L-phenylalanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

1 M HCl

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Preparation of L-phenylalanine methyl ester free base:

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.

-

Add N,N-diisopropylethylamine (1.1 equivalents) and stir for 20 minutes at room temperature.[2]

-

-

Peptide Coupling:

-

In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.[2]

-

Cool the solution to 0°C.

-

Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) and stir for 30 minutes at 0°C.[2]

-

Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture and stir at room temperature overnight.[2]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.[2]

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[2]

-

Combine the pure fractions and evaporate the solvent to obtain Boc-Trp-Phe-OMe as a white solid.[2]

-

Quantitative Data on Bioactivity

A key application of this compound is in the synthesis of bioactive peptides, particularly those with antimicrobial properties. A study on Boc-protected dipeptides, including those containing tryptophan, demonstrated their efficacy against a range of bacteria.[3] The minimum inhibitory concentration (MIC) values for two such dipeptides are summarized below.

| Dipeptide | Organism | MIC₉₀ (µg/mL) |

| Boc-Phe-Trp-OMe | Staphylococcus aureus | 230 |

| Bacillus subtilis | 250 | |

| Escherichia coli | 300 | |

| Pseudomonas aeruginosa | 350 | |

| Boc-Trp-Trp-OMe | Staphylococcus aureus | 280 |

| Bacillus subtilis | 300 | |

| Escherichia coli | 350 | |

| Pseudomonas aeruginosa | 400 |

Data sourced from a 2025 study on Boc-protected dipeptides as antibacterial agents.[3]

Visualizing Workflows and Pathways

Experimental Workflow: Dipeptide Synthesis

The following diagram illustrates the solution-phase synthesis of the dipeptide Boc-Trp-Phe-OMe.

Caption: Workflow for the solution-phase synthesis of Boc-Trp-Phe-OMe.

Tryptophan Metabolism and its Relevance to Drug Discovery

Tryptophan is a precursor to several important signaling molecules, and its metabolic pathways are significant targets in drug discovery. The following diagram illustrates the major metabolic fates of tryptophan.

Caption: Major metabolic pathways of tryptophan and their relevance in medicinal chemistry.

Conclusion

Nα-Boc-L-tryptophan methyl ester is a cornerstone synthetic intermediate in medicinal chemistry. Its utility in peptide synthesis is well-established, enabling the creation of bioactive peptides with therapeutic potential, such as the antibacterial dipeptides highlighted in this guide. Furthermore, its role as a versatile precursor for more complex, non-peptidic molecules underscores its broad applicability in drug discovery. The ability to readily protect and deprotect the amino group, coupled with the reactivity of the methyl ester and the indole side chain, provides chemists with a powerful tool for molecular design and synthesis. As research continues to uncover the therapeutic potential of tryptophan derivatives, the importance of this compound as a key starting material is set to grow, paving the way for the development of novel therapeutics across a spectrum of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Boc-Trp-OMe: A Pivotal Building Block for Bioactive Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel bioactive compounds. Among these, protected amino acids serve as fundamental cornerstones for the construction of peptides and peptidomimetics with therapeutic potential. Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe) has emerged as a particularly valuable and versatile starting material. Its unique structural features, combining the lipophilic indole side chain of tryptophan with the temporary protection of the amine group by the tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid, offer a stable yet reactive scaffold for chemical elaboration. This technical guide provides a comprehensive overview of the utility of this compound as a foundational element in the synthesis of a diverse array of bioactive compounds, with a focus on antimicrobial, anticancer, and neuroprotective agents. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to equip researchers with the practical knowledge to leverage this important building block in their own research endeavors.

Chemical Properties and Synthetic Advantages of this compound

This compound is a derivative of the essential amino acid L-tryptophan, featuring a Boc protecting group on the α-amino group and a methyl ester at the C-terminus. This strategic protection enhances its stability and solubility in organic solvents, making it highly amenable to various synthetic manipulations. The Boc group can be readily removed under mild acidic conditions, while the methyl ester can be hydrolyzed or used directly in coupling reactions, providing orthogonal handles for peptide elongation or other modifications. The indole side chain of the tryptophan residue is a key pharmacophore, known to participate in crucial biological interactions, including hydrophobic and π-stacking interactions with protein targets.

Applications in the Synthesis of Bioactive Compounds

The unique chemical architecture of this compound has been exploited in the synthesis of a wide range of bioactive molecules. The following sections will delve into specific examples, providing quantitative data and detailed experimental methodologies.

Antimicrobial Peptides

The tryptophan residue, with its bulky and hydrophobic indole side chain, plays a critical role in the activity of many antimicrobial peptides (AMPs). It is known to facilitate the insertion of these peptides into the lipid bilayers of bacterial cell membranes, leading to membrane disruption and cell death. This compound serves as an excellent starting point for the synthesis of tryptophan-rich AMPs.

A study on Boc-protected dipeptides demonstrated their potential as broad-spectrum antibacterial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for two such dipeptides.

| Compound | Gram-Positive Bacteria (MIC90 in µg/mL) | Gram-Negative Bacteria (MIC90 in µg/mL) |

| Boc-Phe-Trp-OMe | 230 - 400 | 230 - 400 |

| Boc-Trp-Trp-OMe | 230 - 400 | 230 - 400 |

Data sourced from a study on Boc-protected phenylalanine and tryptophan-based dipeptides.[1]

This protocol details a carbodiimide-mediated coupling reaction for the synthesis of the dipeptide Boc-Trp-Phe-OMe.[2]

Materials:

-

Boc-L-tryptophan (Boc-Trp-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of L-phenylalanine methyl ester (free base):

-

Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. The resulting solution containing the free base of L-phenylalanine methyl ester is used directly in the next step.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Trp-Phe-OMe as a white solid.

-

The primary mechanism of action for many tryptophan-containing antimicrobial peptides involves the disruption of the bacterial cell membrane. This process can be visualized as a multi-step pathway.

Caption: Mechanism of antimicrobial peptide action via membrane disruption.

Anticancer Agents

The indole nucleus of tryptophan is a privileged scaffold in medicinal chemistry and is found in numerous anticancer agents. Tryptophan-containing peptides have been shown to exhibit anticancer activity, often through mechanisms that involve membrane disruption or the induction of apoptosis.

Studies have shown that the anticancer activity of α-helical anticancer peptides containing tryptophan is not strictly sequence-dependent, suggesting a mechanism that targets the cell membrane rather than a specific receptor. These peptides can induce necrosis by disrupting the plasma membrane potential of cancer cells.

While direct synthesis of anticancer agents from this compound is an area of active research, the metabolism of tryptophan itself plays a crucial role in cancer progression. The kynurenine pathway is a key metabolic route for tryptophan, and its dysregulation in the tumor microenvironment can lead to immune suppression.

Caption: The kynurenine pathway of tryptophan metabolism in cancer.

Neuroprotective Compounds

Tryptophan and its metabolites are deeply implicated in neurological function and disease. The kynurenine pathway, for instance, produces both neurotoxic and neuroprotective metabolites. Modulating this pathway is a key strategy in the development of treatments for neurodegenerative disorders.

The metabolism of tryptophan through the kynurenine pathway can lead to the production of quinolinic acid, an NMDA receptor agonist that is neurotoxic, and kynurenic acid, an NMDA receptor antagonist that is neuroprotective. The balance between these two metabolites is crucial for neuronal health.

The following diagram illustrates the neurotoxic and neuroprotective branches of the kynurenine pathway.

Caption: Neurotoxic and neuroprotective branches of the kynurenine pathway.

Conclusion and Future Perspectives

Nα-Boc-L-tryptophan methyl ester is a cornerstone building block in the synthesis of bioactive compounds. Its inherent chemical properties and the biological significance of the tryptophan moiety make it a highly attractive starting material for the development of novel therapeutics. The examples provided in this guide, particularly in the realm of antimicrobial peptides, highlight the straightforward utility of this compound in constructing molecules with potent biological activity. While the direct application of this compound in the synthesis of anticancer and neuroprotective agents is an evolving field, the profound involvement of tryptophan and its metabolic pathways in these disease areas underscores the immense potential for future drug discovery efforts. Continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of tryptophan-containing compounds will undoubtedly lead to the development of the next generation of innovative medicines. The strategic use of this compound will be instrumental in these endeavors, enabling the efficient and precise construction of complex molecules designed to address unmet medical needs.

References

An In-depth Technical Guide to the Stability and Solubility of Boc-Trp-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of N-α-Boc-L-tryptophan methyl ester (Boc-Trp-OMe), a key building block in peptide synthesis and various pharmaceutical applications. Understanding the physicochemical properties of this compound is critical for its effective handling, storage, and application in research and development.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. These modifications enhance its stability under certain conditions and improve its solubility in organic solvents compared to the parent amino acid.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [2] |

| Molecular Weight | 318.37 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 145 - 150 °C | [1] |

| Optical Rotation | [α]D²⁰ = -20 ± 2º (c=1 in DMF) | [1] |

| CAS Number | 33900-28-6 | [1][2] |

Solubility Profile

Note: The following table provides an estimated solubility profile. The qualitative data is based on N-Boc-L-tryptophan[4], and the quantitative data is extrapolated from the mole fraction solubility of L-tryptophan methyl ester hydrochloride at 298.15 K[5][6][7]. The presence of the Boc group is expected to further increase solubility in less polar organic solvents.

| Solvent Family | Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Alcohols | Methanol | Soluble | ~10.6 |

| Ethanol | Soluble | ~2.3 | |

| n-Propanol | Soluble | ~1.1 | |

| Isopropanol | Soluble | ~0.5 | |

| n-Butanol | Soluble | ~0.8 | |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | High |

| Chloroform | Soluble | High | |

| Ethers | Dioxane | Very Soluble | Very High |

| Diethyl Ether | Very Soluble | Moderate | |

| Esters | Ethyl Acetate | Soluble | ~0.02 |

| Ketones | Acetone | Soluble | ~0.2 |

| Amides | Dimethylformamide (DMF) | Soluble | High |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | High |

| Nitriles | Acetonitrile | Sparingly Soluble | ~0.02 |

| Aqueous | Water | Sparingly Soluble | ~3.8 |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The two primary sites of degradation are the Boc protecting group and the tryptophan indole side chain.

Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is known for its stability under neutral and basic conditions, making it a valuable protecting group in peptide synthesis. However, it is labile to acidic conditions.[8]

-

Acidic Conditions: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine, tert-butyl cation (which typically forms isobutylene and t-butanol), and carbon dioxide.[9] The kinetics of this deprotection can be second-order with respect to the acid concentration.[9]

-

Thermal Conditions: Thermal deprotection of N-Boc protected amines can occur at elevated temperatures, with the efficiency being solvent-dependent.[8]

Stability of the Tryptophan Indole Side Chain

The indole side chain of tryptophan is susceptible to oxidation and photodegradation.[10]

-

Oxidative Degradation: The indole ring can be oxidized by various reactive oxygen species (ROS) such as hydrogen peroxide, hydroxyl radicals, and singlet oxygen.[10][11] This can lead to a variety of degradation products, including N-formylkynurenine (NFK), kynurenine (KYN), and various hydroxylated and peroxidated species.[12][13] The presence of metal ions can catalyze these oxidation reactions.[10]

-

Photodegradation: Exposure to UV light can lead to the degradation of the tryptophan moiety.[12] This process can be initiated by the absorption of light by the indole ring, leading to the formation of radical species and subsequent degradation products similar to those seen in oxidative degradation.[10] The extent of photodegradation is dependent on the wavelength and intensity of the light source.

Hydrolysis of the Methyl Ester

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. However, ester hydrolysis is generally slower under acidic conditions compared to basic conditions (saponification).[14][15][16]

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Caption: Proposed degradation pathways for this compound under different stress conditions.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Gravimetric Method)

This protocol describes a static gravimetric method for determining the solubility of this compound in various solvents.[5]

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, water)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm syringe filter into a pre-weighed container.

-

Record the exact volume or mass of the filtered saturated solution.

-

Evaporate the solvent from the filtered solution using a drying oven at a suitable temperature or a vacuum desiccator until a constant weight of the dissolved solid is achieved.

-

Weigh the container with the dried solid to determine the mass of this compound that was dissolved in the known volume/mass of the solvent.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mole fraction).

Protocol for Stability Testing (Forced Degradation Study)

This protocol outlines a forced degradation study for this compound to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[17][18]

4.2.1. Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Caption: General workflow for conducting a forced degradation study of this compound.

4.2.2. Detailed Protocol

Materials and Reagents:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., HCl, TFA)

-

Bases (e.g., NaOH)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Photostability chamber (ICH Q1B compliant)[19][20][21][22][23]

-

Thermostatically controlled oven

-

HPLC-UV/PDA system

-

LC-MS/MS system

-

NMR spectrometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light.

-

Thermal Degradation: Store an aliquot of the stock solution (solid and in solution) in an oven at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose an aliquot of the stock solution (in a photostable, transparent container) and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control sample should be stored under the same conditions.

-

Control Sample: Store an aliquot of the stock solution at the recommended storage temperature, protected from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to an appropriate concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

4.2.3. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm and 280 nm) using a PDA detector to monitor for peak purity.

-

Analysis: Quantify the amount of remaining this compound and the formation of degradation products by comparing peak areas to the control sample.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. While the Boc group offers stability under neutral and basic conditions, the molecule is susceptible to degradation under acidic, oxidative, and photolytic stress. The provided experimental protocols offer a framework for researchers to quantitatively assess the solubility and stability of this compound in their specific applications, ensuring the integrity and reliability of their research and development efforts. A thorough understanding of these properties is paramount for the successful use of this important building block in the synthesis of peptides and other pharmaceutical compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C17H22N2O4 | CID 7021503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Making sure you're not a bot! [tib.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 21. ikev.org [ikev.org]

- 22. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 23. caronscientific.com [caronscientific.com]

- 24. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 26. mdpi.com [mdpi.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Application of Boc-Trp-OMe in Protein-Protein Interaction Studies: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. The development of molecular tools to study and modulate these intricate networks is therefore of paramount importance in biomedical research and drug discovery. Among the vast chemical space of potential probes and inhibitors, small molecule fragments have emerged as powerful starting points for the rational design of therapeutics targeting PPIs. This technical guide focuses on Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe), a protected amino acid derivative, and explores its theoretical and practical applications as a tool for investigating protein-protein interactions.

While primarily utilized as a building block in peptide synthesis, the inherent chemical properties of this compound, particularly the indole side chain of tryptophan, make it a valuable fragment for probing PPI interfaces.[1][2] Tryptophan residues are frequently found at the core of protein-protein interaction sites, contributing significantly to the binding energy through hydrophobic and π-π stacking interactions. Consequently, this compound can serve as a molecular mimic to identify and characterize "hot spots" on protein surfaces that are critical for complex formation.

This document will provide an overview of the conceptual framework for using this compound in PPI studies, detail relevant experimental methodologies, and present hypothetical data and workflows to illustrate its potential applications.

Core Concepts: this compound as a Fragment for PPI Analysis

The utility of this compound in the study of PPIs is rooted in the principles of fragment-based drug discovery (FBDD). The tryptophan indole side chain is a privileged motif in mediating protein interactions. By employing a simplified, protected tryptophan derivative, researchers can screen for its binding to a target protein, thereby identifying potential binding pockets that are rich in tryptophan-mediated contacts.

References

The Multifaceted Biological Activities of Tryptophan-Containing Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan-containing dipeptides are emerging as a class of bioactive molecules with a diverse range of therapeutic and health-promoting properties. The unique chemical structure of the tryptophan side chain, with its indole ring, imparts these dipeptides with significant antioxidant, anticancer, neuroprotective, and antimicrobial capabilities. This technical guide provides an in-depth exploration of the biological activities of these dipeptides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their specific biological functions that often differ from their constituent amino acids. Those containing tryptophan are of particular interest due to the indole ring's ability to participate in various biochemical reactions, including electron donation, hydrogen bonding, and hydrophobic interactions. These properties underpin their diverse biological activities, which are currently being explored for applications in pharmaceuticals, nutraceuticals, and functional foods. This guide will systematically review the current state of knowledge on the antioxidant, anticancer, neuroprotective, and antimicrobial activities of tryptophan-containing dipeptides.

Antioxidant Activity

Tryptophan-containing dipeptides exhibit potent antioxidant activity by scavenging free radicals and chelating metal ions. The indole ring of tryptophan can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Antioxidant Data

The antioxidant capacity of various tryptophan-containing dipeptides has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound.

| Dipeptide | Assay | IC50 Value (µg/mL) | Reference |

| Trp-His | DPPH | ~5-20 | [1] |

| Trp-Arg | DPPH | ~5-20 | [1] |

| Various | DPPH | 173.64 ± 6.81 (moderate) | [2] |

| Various | DPPH | >250 (weak) | [2] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of tryptophan-containing dipeptides using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Tryptophan-containing dipeptide sample

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader (517 nm)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve the tryptophan-containing dipeptide in methanol or ethanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay: a. To each well of a 96-well microplate, add 100 µL of the dipeptide sample solution at different concentrations. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution. d. For the positive control, use ascorbic acid at various concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the dipeptide concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow: DPPH Assay

Workflow for determining antioxidant activity using the DPPH assay.

Anticancer Activity

Certain tryptophan-containing dipeptides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. The hydrophobicity and aromaticity of tryptophan are thought to play a crucial role in the interaction of these dipeptides with cancer cell membranes.[3]

Quantitative Anticancer Data

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the dipeptide required to inhibit the growth of 50% of the cancer cells.

| Dipeptide | Cell Line | IC50 Value (µM) | Reference |

| Tryptophan-based peptides | HeLa | Not specified, but showed activity | [3] |

| Tryptophan-based peptides | MCF-7 | Not specified, but showed activity | [4] |

| Tryptanthrin derivatives | A549, HCT116, MCF-7 | 0.01 - >100 (varied) | [5] |

| Silver nanoclusters with Tryptophan | HOS, MCF-7, A431 | Varied | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Tryptophan-containing dipeptide sample

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the tryptophan-containing dipeptide. Include a vehicle control (medium with the solvent used to dissolve the dipeptide).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

-

IC50 Determination: Plot the percentage of cell viability against the dipeptide concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

Workflow for assessing cytotoxicity using the MTT assay.

Neuroprotective Activity

Tryptophan-containing dipeptides, such as Trp-Tyr and Trp-Met, have demonstrated significant neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems, suppress neuroinflammation, and inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Modulation of Dopaminergic Systems by Trp-Tyr

The dipeptide Trp-Tyr has been shown to improve memory functions by modulating the dopamine system.[7] It can increase dopamine levels in the brain and interact with dopamine receptors, suggesting a potential therapeutic role in cognitive disorders.[7]

Proposed signaling pathway of Trp-Tyr in modulating the dopamine system.

Suppression of Neuroinflammation by Trp-Met

The dipeptide Trp-Met has been found to suppress the activation of microglia, the primary immune cells of the central nervous system.[8] By inhibiting microglial activation, Trp-Met can reduce the production of pro-inflammatory cytokines and thus protect neurons from inflammatory damage.[8]

Signaling pathway of Trp-Met in suppressing microglial activation.

Antimicrobial Activity

Tryptophan-containing dipeptides can exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The cationic nature of some of these dipeptides, often in combination with the hydrophobic tryptophan residue, allows them to interact with and disrupt bacterial cell membranes, leading to cell death.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the dipeptide that inhibits the visible growth of a microorganism.

| Dipeptide | Bacterial Strain | MIC (µg/mL) | Reference |

| Trp-His analogues | Gram-positive & Gram-negative | 5-20 | [1] |

| Trp-Arg analogues | Gram-positive & Gram-negative | 5-20 | [1] |

| (KW)4 | E. coli, S. aureus | Varied | [9] |

| dCATH truncated peptides | E. coli, S. aureus | 1-8 µM | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of tryptophan-containing dipeptides using the broth microdilution method.

Materials:

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Tryptophan-containing dipeptide sample

-

Sterile 96-well microplate

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

-

Peptide Dilution: Prepare a two-fold serial dilution of the dipeptide sample in MHB in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well.

-

Controls:

-

Positive Control: Wells containing only the bacterial inoculum in MHB.

-

Negative Control: Wells containing only MHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the dipeptide at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow: MIC Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Tryptophan-containing dipeptides represent a promising and versatile class of bioactive molecules with significant potential for therapeutic applications. Their demonstrated antioxidant, anticancer, neuroprotective, and antimicrobial activities warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural features that govern the biological activity of these dipeptides will enable the rational design of more potent and selective analogues.

-

In Vivo Efficacy and Safety: While in vitro studies have shown promising results, further in vivo studies are crucial to evaluate the efficacy, bioavailability, and safety of these dipeptides in animal models of disease.

-

Mechanism of Action: A deeper understanding of the molecular mechanisms underlying the biological activities of these dipeptides will facilitate their development as targeted therapeutics.

-

Synergistic Effects: Investigating the potential synergistic effects of tryptophan-containing dipeptides with existing drugs could lead to the development of novel combination therapies with enhanced efficacy.

The continued exploration of tryptophan-containing dipeptides holds great promise for the development of novel and effective strategies for the prevention and treatment of a wide range of human diseases.

References

- 1. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tryptophan-Tyrosine Dipeptide, the Core Sequence of β-Lactolin, Improves Memory by Modulating the Dopamine System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preventive Effects of Tryptophan–Methionine Dipeptide on Neural Inflammation and Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Boc-Trp-OMe

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of Nα-(tert-Butoxycarbonyl)-L-tryptophan methyl ester (Boc-Trp-OMe). The Boc/Bzl protection strategy is employed, a robust method for peptide synthesis.[1] This protocol is intended for use by researchers and professionals in peptide chemistry and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acids into peptides on a solid support.[2][3][4] The technique simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[3] This protocol details the synthesis of a single, C-terminally modified amino acid, this compound, utilizing a Boc protection strategy. The indole side chain of tryptophan is sensitive to acidic conditions used during synthesis, necessitating the use of protecting groups and scavengers to prevent side reactions.[1][5]

Experimental Protocols

This protocol outlines the necessary steps for the attachment of Boc-L-tryptophan to a resin, followed by cleavage to yield the methyl ester.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Boc-Trp-OH | Synthesis Grade (≥99.0%) | Sigma-Aldrich |

| Merrifield Resin (1% DVB, 100-200 mesh) | 0.5-1.0 mmol/g substitution | ChemPep |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |

| Diisopropylethylamine (DIEA) | Reagent Grade | Standard Supplier |

| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Standard Supplier |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier |

| Methanol (MeOH) | Anhydrous | Standard Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |

| Phenol | Reagent Grade | Standard Supplier |

Resin Preparation and Swelling

-

Place the desired amount of Merrifield resin in a reaction vessel.

-

Add DCM (10 mL per gram of resin) to swell the resin.

-

Gently agitate the mixture for 30 minutes at room temperature.

-

Drain the DCM using a filter.

-

Wash the resin twice with DCM.

Attachment of the First Amino Acid (Boc-Trp-OH) to the Resin

This step involves the esterification of Boc-Trp-OH to the chloromethyl groups on the Merrifield resin.

-

Dissolve Boc-Trp-OH (2 equivalents relative to resin loading) and HOBt (2 equivalents) in a minimal amount of DMF.

-

In a separate vessel, dissolve DCC (2 equivalents) in DCM.

-

Add the DCC solution to the Boc-Trp-OH/HOBt solution and stir for 10 minutes at 0°C to pre-activate the amino acid.

-

Add the activated amino acid solution to the swollen resin.

-

Add DIEA (2 equivalents) to the reaction mixture.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[6]

-

Once the reaction is complete, drain the solvent.

-

Wash the peptide-resin sequentially with DMF (3 times), DCM (3 times), and Methanol (2 times).

-

Dry the resin under vacuum.

Cleavage of this compound from the Resin

The peptide is cleaved from the resin using a strong acid, with scavengers to protect the tryptophan side chain.

-

Swell the dried peptide-resin in DCM for 30 minutes.

-

Prepare the cleavage cocktail. A common cocktail for tryptophan-containing peptides is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% TIS.[6] The use of scavengers is crucial to prevent alkylation of the tryptophan indole ring.[1][7]

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).[6]

-

Agitate the mixture at room temperature for 2-4 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the product.

-

Wash the pellet with cold diethyl ether and dry under vacuum.

Purification and Analysis

-

Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Analyze the purified product for identity and purity using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the expected outcomes for the solid-phase synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value | Monitoring Method |

| Resin Loading Efficiency | > 90% | Gravimetric analysis after attachment |

| Coupling Efficiency | > 99% | Kaiser Test[6] |

| Crude Product Yield | 70-90% | Gravimetric analysis after cleavage |

| Final Purity (Post-Purification) | > 95% | Analytical RP-HPLC and Mass Spectrometry |

Experimental Workflow and Signaling Pathways

Workflow for this compound Solid-Phase Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

This diagram illustrates the key stages of the synthesis, from resin preparation to the final purified product. The process begins with swelling the resin, followed by the coupling of the protected amino acid, washing to remove excess reagents, cleavage of the product from the solid support, and final purification.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Boc-Trp-OMe

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solution-phase synthesis of peptides using Nα-(tert-Butoxycarbonyl)-L-tryptophan methyl ester (Boc-Trp-OMe). It includes detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the efficient and successful synthesis of tryptophan-containing peptides. Solution-phase synthesis, while potentially more labor-intensive than solid-phase methods for long peptides, offers significant advantages for the production of short to medium-sized peptides, allowing for purification and characterization of intermediates at each step, which ensures high purity of the final product.[1]

Overview of Solution-Phase Peptide Synthesis with this compound

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under various conditions and its straightforward removal under acidic conditions.[2][3] The use of a methyl ester (OMe) to protect the C-terminus of tryptophan allows for stepwise peptide elongation from the N-terminus. The general strategy involves the coupling of an N-protected amino acid to the deprotected amino group of the preceding amino acid methyl ester, followed by the deprotection of the newly added amino acid's N-terminus to allow for the next coupling step.

Key Advantages:

-

Scalability: Solution-phase synthesis is often more amenable to large-scale production of peptides compared to solid-phase methods.[1]

-

Intermediate Characterization: Each intermediate product can be isolated and purified, allowing for rigorous quality control throughout the synthesis process.[1]

-

Flexibility: The methodology is adaptable for the synthesis of complex peptides and peptidomimetics that may be challenging to produce on a solid support.[3][4]

Experimental Protocols

The following protocols outline the key steps in the solution-phase synthesis of a dipeptide, Boc-Trp-Phe-OMe, as a representative example. These procedures can be adapted for the synthesis of longer peptide chains.

2.1. Materials and Reagents

-

Boc-L-tryptophan (Boc-Trp-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

1-Hydroxybenzotriazole (HOBt)[1]

-

N,N-Diisopropylethylamine (DIPEA)[1]

-

Dichloromethane (DCM), anhydrous[1]

-

Ethyl acetate (EtOAc)

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

4 M HCl in 1,4-dioxane for Boc deprotection[2]

2.2. Protocol 1: Peptide Coupling to Synthesize Boc-Trp-Phe-OMe

This protocol employs a carbodiimide-mediated coupling reaction, a widely used and effective method for peptide bond formation in solution.[1]

Step 1: Preparation of L-phenylalanine methyl ester (free base)

-